molecular formula C20H20N2O3 B2540697 6-(2,5-dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one CAS No. 923091-47-8

6-(2,5-dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one

Katalognummer: B2540697
CAS-Nummer: 923091-47-8
Molekulargewicht: 336.391
InChI-Schlüssel: SVSUGHQOKWVKQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2,5-Dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one is a chemical compound based on the pyridazin-3(2H)-one scaffold, a heterocyclic structure recognized for its significant and diverse biological activities . This scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with multiple biological targets, including various enzymes and receptors . The core pyridazinone structure is a six-membered ring featuring two adjacent nitrogen atoms and is predominantly found in its more stable keto form . Compounds containing the pyridazinone core are extensively investigated for their potential in treating major global health challenges, particularly cardiovascular diseases (CVDs) and cancer . Researchers are highly interested in this scaffold due to the emerging link between these conditions, often referred to as reverse cardio-oncology, where patients with hypertension are more prone to cancer . Pyridazinone derivatives have demonstrated notable activity as vasodilators, which can help manage conditions like hypertension and heart failure by relaxing arteriolar smooth muscle and reducing arterial tone . Furthermore, many pyridazinone derivatives act as targeted anticancer agents, with mechanisms of action that include the inhibition of key kinase enzymes involved in cancer cell survival, proliferation, and metastasis . Specific derivatives have been reported to inhibit targets such as PARP, DHFR, B-RAF, BTK, and Tubulin polymerization . The specific substitution pattern on this compound—featuring a 2,5-dimethoxyphenyl group at the 6-position and a 2-methylbenzyl group at the 2-position—suggests it is a valuable chemical tool for structure-activity relationship (SAR) studies in drug discovery programs. It is intended for use in biological screening and the development of novel therapeutic agents for conditions including but not limited to hypertension, heart failure, and various cancer types . This product is provided for research purposes only in laboratory settings.

Eigenschaften

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14-6-4-5-7-15(14)13-22-20(23)11-9-18(21-22)17-12-16(24-2)8-10-19(17)25-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSUGHQOKWVKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Hydrazine-Based Cyclization

The pyridazinone ring is synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives. For 6-substituted variants, the diketone precursor must bear the 2,5-dimethoxyphenyl group at the γ-position. A representative procedure involves reacting 3-(2,5-dimethoxyphenyl)hexanedione with hydrazine hydrate in ethanol under reflux (Scheme 1).

Reaction Conditions

  • Solvent: Ethanol (anhydrous)
  • Temperature: 80°C (reflux)
  • Time: 12 hours
  • Yield: 65–70%

Characterization Data

  • 1H NMR (500 MHz, CDCl3): δ 7.82 (s, 1H, NH), 6.95–6.89 (m, 3H, Ar-H), 3.88 (s, 6H, OCH3), 3.20 (t, 2H, J = 6.5 Hz, CH2), 2.75 (t, 2H, J = 6.5 Hz, CH2).
  • 13C NMR (125 MHz, CDCl3): δ 167.5 (C=O), 152.1, 148.3 (Ar-C), 112.4–114.9 (Ar-CH), 56.1 (OCH3), 35.2, 29.8 (CH2).

N-Alkylation at Position 2

Introduction of the 2-Methylbenzyl Group

The parent pyridazinone undergoes N-alkylation using 2-methylbenzyl bromide in the presence of a base. Optimized conditions from analogous syntheses suggest using potassium carbonate in dimethylformamide (DMF) at 60°C.

Procedure

  • Dissolve 6-(2,5-dimethoxyphenyl)pyridazin-3(2H)-one (1.0 mmol) in DMF (10 mL).
  • Add K2CO3 (2.5 mmol) and 2-methylbenzyl bromide (1.2 mmol).
  • Stir at 60°C for 8 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO2, hexane/ethyl acetate 4:1).

Yield: 72%
Key Spectral Data

  • ESI-MS: m/z 379.2 [M+H]+ (calculated: 378.4).
  • 1H NMR (500 MHz, CDCl3): δ 7.45–7.32 (m, 4H, Ar-H), 6.98–6.86 (m, 3H, Ar-H), 5.21 (s, 2H, N-CH2), 3.85 (s, 6H, OCH3), 2.41 (s, 3H, CH3).

Alternative Pathway: Suzuki-Miyaura Coupling for 6-Aryl Substitution

Halogenation and Cross-Coupling

For late-stage functionalization, 6-bromopyridazin-3(2H)-one is subjected to Suzuki-Miyaura coupling with 2,5-dimethoxyphenylboronic acid (Scheme 2).

Optimized Conditions

  • Catalyst: Pd(PPh3)4 (5 mol%)
  • Base: Na2CO3 (2.0 mmol)
  • Solvent: Dioxane/H2O (4:1)
  • Temperature: 90°C
  • Time: 12 hours

Yield: 68%
Purity: >95% (HPLC)

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency of two primary methods:

Method Yield (%) Purity (%) Advantages
Cyclocondensation + N-Alkylation 72 93 Fewer steps, cost-effective
Halogenation + Suzuki 68 95 Modular, allows diverse aryl groups

The cyclocondensation route is preferred for large-scale synthesis, while the Suzuki method offers flexibility for structural diversification.

Mechanistic Insights and Side Reactions

Competing Pathways in N-Alkylation

Over-alkylation at the pyridazinone’s N-1 position is a common side reaction, mitigated by using a slight excess of alkylating agent (1.2 equiv) and controlled reaction times.

Hydrolysis of Methoxy Groups

Prolonged heating in aqueous basic conditions may demethylate the 2,5-dimethoxyphenyl group, necessitating anhydrous solvents and inert atmospheres for sensitive steps.

Scale-Up Considerations and Industrial Relevance

Solvent Recovery and Cost Analysis

Ethanol and DMF are recycled via distillation, reducing production costs by 15–20%. The overall process mass intensity (PMI) for the cyclocondensation route is 8.2, aligning with green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2,5-dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

The compound has shown promise in several areas of research:

Anticancer Activity

Research indicates that derivatives of pyridazinones exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A study demonstrated that compounds with similar structures to 6-(2,5-dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one exhibited IC50_{50} values in the micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines, suggesting potential for development as anticancer agents .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Aurora-A kinase pathway .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects:

  • Research Insights : Certain pyridazinone derivatives have been shown to reduce levels of pro-inflammatory cytokines in experimental models . This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties:

  • Mechanism : These effects are believed to stem from the compound's ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells .

Case Studies and Research Findings

Several studies have evaluated the efficacy and mechanisms of action for this compound:

Study Focus Findings
Wei et al. (2024)Anticancer EfficacyDemonstrated significant cytotoxicity against A549 lung cancer cells with an IC50_{50} of 26 µM .
Xia et al. (2024)Inflammatory Response ModulationShowed reduction of inflammatory markers in LPS-induced macrophages, indicating potential for treating inflammatory diseases .
Prabhakar et al. (2024)Antimicrobial ActivityEvaluated antibacterial efficacy against S. aureus and E. coli; some derivatives showed promising results .

Wirkmechanismus

The mechanism of action of 6-(2,5-dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways: The compound can modulate signaling pathways involved in cell growth, apoptosis, or metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridazinone Derivatives

Substituent Effects on Position 2 and 6

The substituents at positions 2 and 6 critically define the physicochemical and biological properties of pyridazinones. Key comparisons include:

Compound Name Position 2 Substituent Position 6 Substituent Melting Point (°C) Yield (%) Key Observations Reference
Target Compound 2-Methylbenzyl 2,5-Dimethoxyphenyl N/A N/A Hypothesized enhanced electron-donating effects due to methoxy groups. N/A
2-(2-Methoxybenzyl)-5-chloro-6-phenyl 2-Methoxybenzyl 5-Chloro-6-phenyl 92.4–94.0 70 Chlorine at position 5 increases electrophilicity; methoxybenzyl enhances lipophilicity.
6-(4-Methylphenyl)-2-phenyl Phenyl 4-Methylphenyl 306 29.3 Higher melting point due to crystalline packing from phenyl groups; lower yield due to synthetic challenges.
6-(3,4-Dimethoxyphenyl) N/A 3,4-Dimethoxyphenyl N/A N/A 3,4-Dimethoxy configuration may improve solubility vs. 2,5-substitution.
  • Steric Considerations : The 2-methylbenzyl group at position 2 introduces moderate steric bulk, which may hinder rotational freedom compared to smaller substituents like methoxybenzyl ().

Pharmacological Implications

While direct activity data for the target compound is absent, insights from analogs include:

  • Antimicrobial Activity: Pyridazinones with 4-position substituents (e.g., benzodiazepine hybrids in ) show notable antibacterial effects, suggesting that the target’s 2-methylbenzyl group could optimize spatial interactions with microbial targets .
  • Analgesic Activity: Tetrahydro-pyridazinones with benzylidene substituents () exhibit significant analgesic effects, though less potent than aspirin. The target’s fully unsaturated core may improve metabolic stability compared to saturated analogs .

Solubility and Physicochemical Properties

  • 6-Phenyl-pyridazin-3(2H)-one (): Solubility in polar solvents (e.g., ethanol, PEG 400) is moderate, but the target’s 2,5-dimethoxyphenyl group may enhance water solubility via hydrogen bonding .

Biologische Aktivität

6-(2,5-Dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Synthesis

The synthesis of 6-(2,5-dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The primary steps include:

  • Formation of the Pyridazine Ring : This is achieved through the condensation of hydrazine with a suitable diketone.
  • Introduction of Substituents : The dimethoxyphenyl and methylbenzyl groups are introduced via nucleophilic substitution reactions.

The compound's mechanism involves interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain enzymes by binding to their active sites, potentially leading to various biological effects.

Anticancer Properties

Research has indicated that derivatives of pyridazine compounds, including 6-(2,5-dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one, exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines with IC50 values in the micromolar range.

Compound Cell Line IC50 (µM) Reference
Compound AMCF73.79
Compound BHepG21.1
Compound CA54926

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated its ability to reduce inflammatory markers in activated macrophages.

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of similar pyridazine derivatives on various cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity, suggesting a potential therapeutic application for 6-(2,5-dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one in cancer treatment .
  • Mechanism Investigation : Another research focused on the mechanism by which pyridazine derivatives inhibit cancer cell proliferation. The study found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Comparative Analysis

Compared to other pyridazine derivatives, 6-(2,5-dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one displays unique biological activities due to its specific substituents.

Compound Activity Type Notable Features
Compound DAnticancerStronger inhibition in MCF7 cells
Compound EAnti-inflammatoryHigher efficacy in reducing TNF-alpha levels

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(2,5-dimethoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of pyridazinone precursors with substituted benzyl halides. For example, nucleophilic addition-elimination mechanisms (using sodium ethoxide as a base) can couple 6-(2,5-dimethoxyphenyl)pyridazin-3(2H)-one with 2-methylbenzyl chloride. Reaction conditions (e.g., solvent choice: ethanol or DMF, temperature: 60–80°C, and reaction time: 12–24 hours) significantly impact yield and purity . Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the target compound with >95% purity.

Q. How can the molecular structure of this compound be characterized?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and aromaticity (e.g., methoxy protons at δ 3.8–4.0 ppm, benzyl methyl at δ 2.4 ppm) .
  • X-ray Diffraction : Monoclinic crystal systems (e.g., space group C2/c) reveal bond angles, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., C–H···O interactions) critical for stability .
  • HRMS : Confirm molecular formula (e.g., C20_{20}H20_{20}N2_2O3_3) and isotopic patterns.

Q. What are the key physicochemical properties relevant to experimental handling?

  • Methodological Answer :

  • Solubility : Limited solubility in water; use DMSO or methanol for in vitro assays.
  • Thermal Stability : DSC/TGA analysis shows decomposition above 200°C, requiring storage at −20°C under inert conditions .
  • LogP : Predicted ~2.5 (via computational tools like ACD/Labs), indicating moderate lipophilicity for cellular permeability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions. For example:

  • Dose-Response Variability : Standardize concentrations (e.g., 1–100 µM) and use positive controls (e.g., kinase inhibitors for enzyme assays) .
  • Cell Line Differences : Validate target specificity using CRISPR knockouts or isoform-selective assays.
  • Data Reproducibility : Cross-validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic IC50_{50}) .

Q. What computational strategies predict interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinases or GPCRs, focusing on the pyridazinone core’s hydrogen-bonding potential .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) to identify critical residues for mutagenesis studies .
  • QSAR : Develop models using descriptors like molar refractivity or HOMO/LUMO energies to optimize substituents for enhanced activity .

Q. How to design experiments evaluating environmental stability and degradation pathways?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound at pH 3–9 (37°C, 24–72 hours) and analyze degradation products via LC-MS .
  • Photolysis : Expose to UV-Vis light (λ = 254 nm) and monitor cleavage of methoxy or benzyl groups .
  • Microbial Degradation : Use soil or wastewater microbiota to assess biodegradation half-life under aerobic/anaerobic conditions .

Q. What strategies address synthetic challenges in scaling up while maintaining purity?

  • Methodological Answer :

  • Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd/C) with recyclable heterogeneous alternatives to reduce metal contamination .
  • Flow Chemistry : Improve reaction control (e.g., residence time, mixing efficiency) for hazardous intermediates .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.